molecular formula C13H13NO2 B494363 N-(2,5-dimethylphenyl)furan-2-carboxamide

N-(2,5-dimethylphenyl)furan-2-carboxamide

Cat. No.: B494363
M. Wt: 215.25g/mol
InChI Key: PGSHSKWBPZTMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)furan-2-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a furan ring attached to an amide group, which is further substituted with a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)furan-2-carboxamide typically involves the reaction of 2,5-dimethylphenylamine with 2-furoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: N-(2,5-dimethylphenyl)-2-furylamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(2,5-dimethylphenyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring and the amide group can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-2-thiopheneamide: Similar structure with a thiophene ring instead of a furan ring.

    N-(2,5-dimethylphenyl)-2-pyrroleamide: Contains a pyrrole ring instead of a furan ring.

    N-(2,5-dimethylphenyl)-2-pyridineamide: Features a pyridine ring in place of the furan ring.

Uniqueness

N-(2,5-dimethylphenyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it distinct from its analogs with different heterocyclic rings.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25g/mol

IUPAC Name

N-(2,5-dimethylphenyl)furan-2-carboxamide

InChI

InChI=1S/C13H13NO2/c1-9-5-6-10(2)11(8-9)14-13(15)12-4-3-7-16-12/h3-8H,1-2H3,(H,14,15)

InChI Key

PGSHSKWBPZTMFB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CO2

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CO2

Origin of Product

United States

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